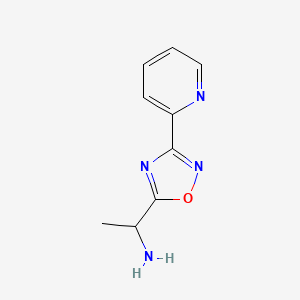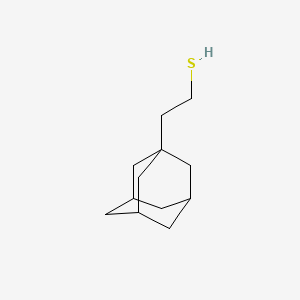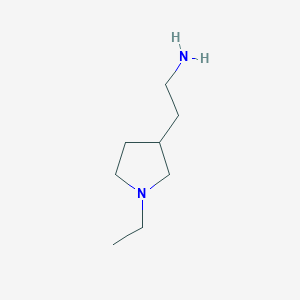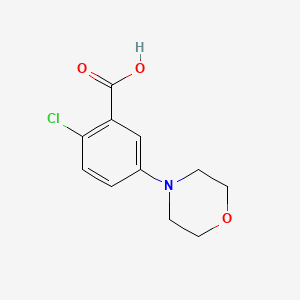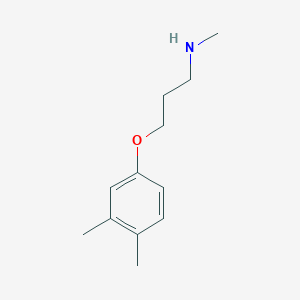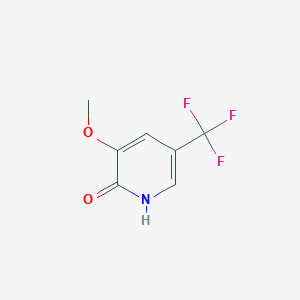![molecular formula C8H14N2O B1344770 2,7-Diazaspiro[4.5]decan-1-on CAS No. 887118-43-6](/img/structure/B1344770.png)
2,7-Diazaspiro[4.5]decan-1-on
Übersicht
Beschreibung
2,7-Diazaspiro[4.5]decan-1-one is an organic compound with the molecular formula C8H14N2O . It has an average mass of 154.210 Da and a monoisotopic mass of 154.110611 Da .
Molecular Structure Analysis
The molecular structure of 2,7-Diazaspiro[4.5]decan-1-one consists of a spirocyclic system, which is a molecular system or compound containing one or more atoms that form the junction of two rings . The molecule has three hydrogen bond acceptors and two hydrogen bond donors .Chemical Reactions Analysis
While specific chemical reactions involving 2,7-Diazaspiro[4.5]decan-1-one are not available, it’s known that spirocyclic compounds like this can undergo a variety of chemical reactions, including but not limited to, electrophilic and nucleophilic substitutions, additions, eliminations, and rearrangements .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 360.1±25.0 °C at 760 mmHg, and a flash point of 170.8±23.3 °C . It has a molar refractivity of 42.4±0.4 cm3, a polar surface area of 41 Å2, and a molar volume of 136.6±5.0 cm3 .Wissenschaftliche Forschungsanwendungen
RIPK1-Hemmung
Diese Verbindung wurde als potenter Inhibitor der Rezeptor-interagierenden Serin/Threonin-Proteinkinase 1 (RIPK1) identifiziert, die ein kritischer Regulator des Zelltods und der Entzündung ist. Derivate dieser Verbindung haben eine signifikante inhibitorische Aktivität gezeigt, was sie zu potenziellen Kandidaten für die Behandlung von Krankheiten macht, die Nekroptose beinhalten, wie z. B. entzündliche Erkrankungen und Krebsmetastasen .
Duale TYK2/JAK1-Hemmung
Derivate von 2,7-Diazaspiro[4.5]decan-1-on wurden als selektive Inhibitoren für Tyrosinkinase 2 (TYK2) und Januskinase 1 (JAK1) untersucht. Diese Enzyme sind an den Signalwegen verschiedener Zytokine und Wachstumsfaktoren beteiligt, was ihre Rolle bei entzündlichen und Autoimmunerkrankungen impliziert. Die Hemmung dieser Kinasen deutet auf potenzielle therapeutische Anwendungen für Erkrankungen wie Morbus Crohn hin .
Wirkmechanismus
Target of Action
The primary targets of 2,7-Diazaspiro[4.5]decan-1-one are the receptor-interacting protein kinase 1 (RIPK1) and the dual TYK2/JAK1 . RIPK1 plays a crucial role in the necroptosis pathway, a form of programmed cell death . On the other hand, TYK2/JAK1 are key components in the inflammatory response .
Mode of Action
2,7-Diazaspiro[4.5]decan-1-one interacts with its targets by inhibiting their kinase activity . This inhibition blocks the activation of the necroptosis pathway and regulates the inflammatory response .
Biochemical Pathways
The compound affects the necroptosis signaling pathway and the TYK2/JAK1-regulated inflammatory pathway . The downstream effects include the prevention of programmed cell death and the regulation of inflammatory responses .
Pharmacokinetics
The ADME properties of 2,7-Diazaspiro[4The compound’s molecular weight is 154210 Da , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 2,7-Diazaspiro[4.5]decan-1-one’s action include the inhibition of programmed cell death via the necroptosis pathway and the regulation of inflammatory responses via the TYK2/JAK1 pathway . This leads to potential therapeutic effects in various inflammatory diseases .
Biochemische Analyse
Biochemical Properties
2,7-Diazaspiro[4.5]decan-1-one plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in the necroptosis pathway . This interaction inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway. Additionally, 2,7-Diazaspiro[4.5]decan-1-one has shown interactions with tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), making it a selective dual inhibitor for these kinases . These interactions are essential for its role in modulating inflammatory responses and other cellular processes.
Cellular Effects
2,7-Diazaspiro[4.5]decan-1-one has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to exhibit anti-necroptotic effects in U937 cells, a human histiocytic lymphoma cell line . This compound also regulates the expression of genes associated with the TYK2 and JAK1 pathways, which are critical for immune responses and inflammation . By affecting these pathways, 2,7-Diazaspiro[4.5]decan-1-one can alter cellular metabolism and gene expression patterns, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of 2,7-Diazaspiro[4.5]decan-1-one involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. As a potent inhibitor of RIPK1, it binds to the kinase domain of RIPK1, preventing its activation and subsequent signaling in the necroptosis pathway . This inhibition is crucial for its anti-necroptotic effects. Additionally, 2,7-Diazaspiro[4.5]decan-1-one interacts with TYK2 and JAK1, inhibiting their kinase activities and modulating downstream signaling pathways . These interactions result in changes in gene expression and cellular responses, highlighting the compound’s role in regulating immune and inflammatory processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Diazaspiro[4.5]decan-1-one have been observed to change over time. Studies have shown that this compound exhibits good metabolic stability and retains its inhibitory effects on RIPK1, TYK2, and JAK1 over extended periods . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have indicated that 2,7-Diazaspiro[4.5]decan-1-one maintains its efficacy in inhibiting necroptosis and modulating inflammatory responses in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2,7-Diazaspiro[4.5]decan-1-one vary with different dosages in animal models. At lower doses, it effectively inhibits RIPK1, TYK2, and JAK1, leading to reduced inflammation and necroptosis . At higher doses, there may be threshold effects, and the compound could exhibit toxic or adverse effects. Studies have shown that while 2,7-Diazaspiro[4.5]decan-1-one is generally well-tolerated, excessive dosages can lead to toxicity and adverse reactions in animal models .
Metabolic Pathways
2,7-Diazaspiro[4.5]decan-1-one is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. It has been shown to affect the metabolic flux and levels of metabolites associated with the necroptosis and inflammatory pathways . The compound’s interactions with RIPK1, TYK2, and JAK1 are critical for its role in these pathways, as they modulate the activity of these kinases and their downstream signaling cascades .
Transport and Distribution
The transport and distribution of 2,7-Diazaspiro[4.5]decan-1-one within cells and tissues involve specific transporters and binding proteins. Studies have indicated that this compound is efficiently transported across cell membranes and accumulates in specific cellular compartments . Its distribution within tissues is influenced by its interactions with binding proteins, which facilitate its localization and accumulation in target cells and tissues .
Subcellular Localization
The subcellular localization of 2,7-Diazaspiro[4.5]decan-1-one is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with its target kinases . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to these compartments. This subcellular distribution is crucial for its ability to modulate signaling pathways and exert its biochemical effects .
Eigenschaften
IUPAC Name |
2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-7-8(3-5-10-7)2-1-4-9-6-8/h9H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMWNWBXVWTJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630910 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887118-43-6 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one interact with AChE, and what are the potential downstream effects of this interaction?
A1: While the exact binding interactions of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one with AChE haven't been experimentally elucidated in the provided research, computational studies offer valuable insights. Docking simulations, performed using the Glide module in extra-precision mode, revealed a favorable binding affinity of the compound to the enzyme's active site (PDB ID: 4EY7). [] This suggests that the compound likely interacts with key amino acid residues within the AChE active site, potentially mimicking the natural substrate acetylcholine and thereby inhibiting enzyme activity. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is a desired outcome for managing Alzheimer's disease, as it compensates for the loss of cholinergic neurons.
Q2: What is the rationale behind the design of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one as a potential AChE inhibitor?
A2: The design of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one stemmed from previous research identifying 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one as a promising lead compound with anti-Alzheimer's properties. [] Researchers aimed to explore the chemical space around this lead compound and donepezil, a known AChE inhibitor. The synthesis of 7-(2,6-difluorobenzyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-1-one and related derivatives aimed to mimic structural features of these existing inhibitors while introducing novel modifications. This approach, guided by structure-activity relationship (SAR) considerations, sought to enhance binding affinity and selectivity for AChE, ultimately leading to improved therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
